molecular formula C15H17N3S B11373278 2-Pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

2-Pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11373278
M. Wt: 271.4 g/mol
InChI Key: ADWQIWOHPVYSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with α-haloketones, followed by cyclization with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer activity, particularly against breast and lung cancer cell lines. .

Mechanism of Action

The mechanism of action of 2-pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of the EGFR. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique pentyl substitution, which can influence its pharmacokinetic properties, such as solubility and membrane permeability. This structural variation can enhance its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

2-pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17N3S/c1-2-3-5-10-14-17-18-11-13(16-15(18)19-14)12-8-6-4-7-9-12/h4,6-9,11H,2-3,5,10H2,1H3

InChI Key

ADWQIWOHPVYSMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN2C=C(N=C2S1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.